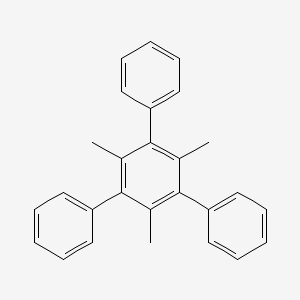
Methyl 4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate is a synthetic organic compound belonging to the flavone family. It is characterized by a benzopyran ring system with a phenyl group at the 2-position, a keto group at the 4-position, and a carboxylate ester group at the 8-position. This compound is known for its diverse applications in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization and esterification reactions. One common method involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form chalcone, which is then cyclized using an acid catalyst to yield the flavone core. The final step involves esterification with methanol to introduce the carboxylate ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
Methyl 4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: It serves as a lead compound in the development of drugs for treating various diseases, such as cancer and neurodegenerative disorders.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate involves its interaction with specific molecular targets and pathways. It is known to exert its effects through:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.
Enzyme Inhibition: It may inhibit certain enzymes involved in disease pathways, such as cyclooxygenase in inflammation.
Signal Transduction Modulation: The compound can modulate signaling pathways, affecting cellular processes like apoptosis and proliferation.
Comparison with Similar Compounds
Methyl 4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate can be compared with other similar compounds, such as:
Flavoxate: A related compound used as a urinary tract spasmolytic.
Baicalin: A flavone glycoside with anti-inflammatory and antioxidant properties.
Quercetin: A flavonoid known for its wide range of biological activities.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound .
Properties
CAS No. |
6608-24-8 |
|---|---|
Molecular Formula |
C17H12O4 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
methyl 4-oxo-2-phenylchromene-8-carboxylate |
InChI |
InChI=1S/C17H12O4/c1-20-17(19)13-9-5-8-12-14(18)10-15(21-16(12)13)11-6-3-2-4-7-11/h2-10H,1H3 |
InChI Key |
YIMDQJHRILUAHL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1OC(=CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


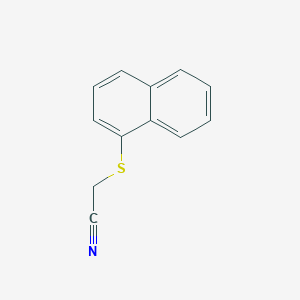
![(1S,2R,7S,10R,11S,14S)-7-hydroxy-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-4,15,17,19,21,23-hexaene-23-carboxylic acid](/img/structure/B14725385.png)

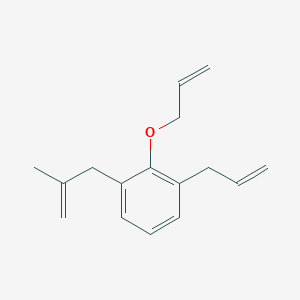
![3-{[Bis(2-hydroxyethyl)amino]methyl}-5-tert-butylbiphenyl-2-ol](/img/structure/B14725412.png)
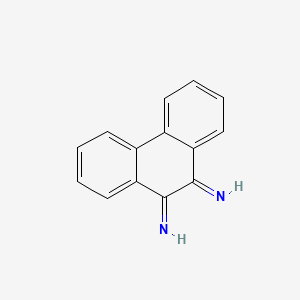
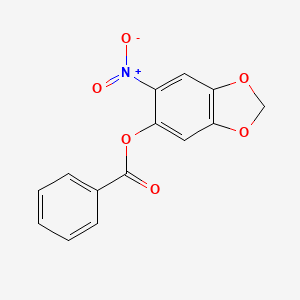
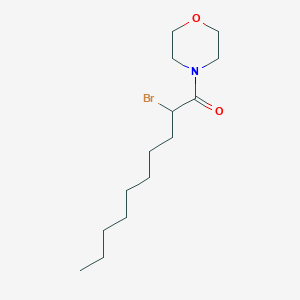
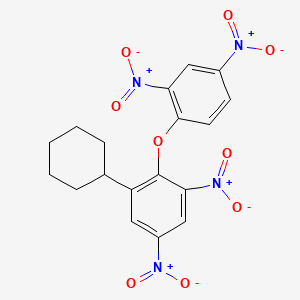
![1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea](/img/structure/B14725443.png)


